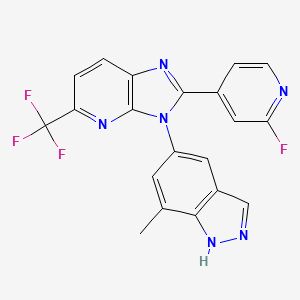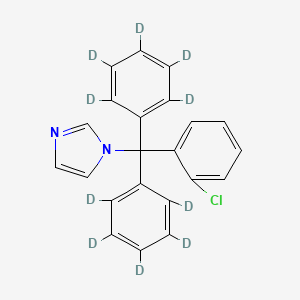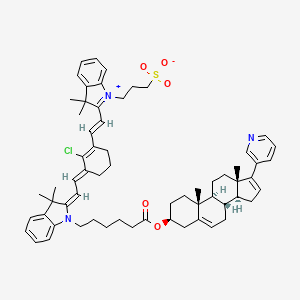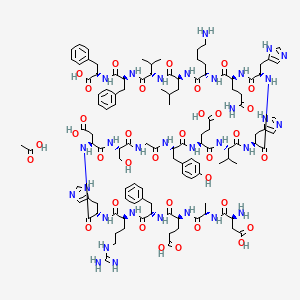
H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH.CH3CO2H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH.CH3CO2H is a peptide sequence composed of 20 amino acids. This peptide is a segment of the amyloid beta protein, which is associated with Alzheimer’s disease. The sequence is known for its role in forming amyloid plaques in the brain, a hallmark of Alzheimer’s disease .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence, which is protected at its amino group.
Cleavage: Removal of the peptide from the resin and deprotection of side chains.
Industrial Production Methods
Industrial production of peptides like this one often involves large-scale SPPS, utilizing automated peptide synthesizers to increase efficiency and yield. The process is optimized for scale, with careful control of reaction conditions to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
The peptide can undergo various chemical reactions, including:
Oxidation: This can occur at methionine or cysteine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.
Substitution reactions: Typically involve the use of specific amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .
Wissenschaftliche Forschungsanwendungen
This peptide has several applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and aggregation.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Studied extensively in Alzheimer’s disease research to understand plaque formation and potential therapeutic targets.
Industry: Utilized in the development of diagnostic assays and therapeutic agents
Wirkmechanismus
The peptide exerts its effects primarily through its ability to aggregate and form amyloid fibrils. These fibrils disrupt cellular function and contribute to neurodegeneration. The molecular targets include neuronal cell membranes and various proteins involved in cellular signaling pathways. The aggregation process is influenced by factors such as peptide concentration, pH, and the presence of metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amyloid beta (1-40): Another variant of the amyloid beta protein, shorter by two amino acids.
Amyloid beta (1-42): The full-length version of the peptide, known for its higher propensity to form fibrils.
Amyloid beta (25-35): A shorter fragment often used in research due to its high toxicity and ease of synthesis.
Uniqueness
The uniqueness of H-Asp-Ala-Glu-Phe-Arg-His-Asp-Ser-Gly-Tyr-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-OH.CH3CO2H lies in its specific sequence and its role in Alzheimer’s disease pathology. Its ability to form amyloid plaques makes it a critical target for therapeutic intervention and a valuable tool in research .
Eigenschaften
Molekularformel |
C115H161N31O34 |
|---|---|
Molekulargewicht |
2521.7 g/mol |
IUPAC-Name |
acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C113H157N31O32.C2H4O2/c1-58(2)40-76(109(172)144-93(60(5)6)110(173)139-79(42-63-22-13-9-14-23-63)104(167)141-84(112(175)176)44-64-24-15-10-16-25-64)134-97(160)71(26-17-18-38-114)130-99(162)73(32-35-86(116)147)132-105(168)80(45-66-50-119-55-124-66)137-107(170)82(47-68-52-121-57-126-68)140-111(174)92(59(3)4)143-101(164)75(34-37-89(151)152)133-102(165)77(43-65-28-30-69(146)31-29-65)128-87(148)53-123-96(159)85(54-145)142-108(171)83(49-91(155)156)138-106(169)81(46-67-51-120-56-125-67)136-98(161)72(27-19-39-122-113(117)118)131-103(166)78(41-62-20-11-8-12-21-62)135-100(163)74(33-36-88(149)150)129-94(157)61(7)127-95(158)70(115)48-90(153)154;1-2(3)4/h8-16,20-25,28-31,50-52,55-61,70-85,92-93,145-146H,17-19,26-27,32-49,53-54,114-115H2,1-7H3,(H2,116,147)(H,119,124)(H,120,125)(H,121,126)(H,123,159)(H,127,158)(H,128,148)(H,129,157)(H,130,162)(H,131,166)(H,132,168)(H,133,165)(H,134,160)(H,135,163)(H,136,161)(H,137,170)(H,138,169)(H,139,173)(H,140,174)(H,141,167)(H,142,171)(H,143,164)(H,144,172)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,175,176)(H4,117,118,122);1H3,(H,3,4)/t61-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,92-,93-;/m0./s1 |
InChI-Schlüssel |
PDYQGLLJNDYIAL-ZYPIISMVSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=CC=C7)C(=O)O)NC(=O)[C@H](CC(=O)O)N.CC(=O)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CN=CN3)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



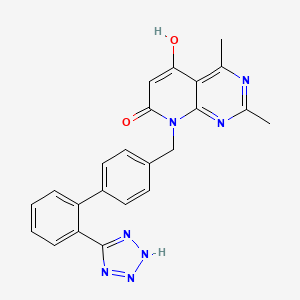
![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
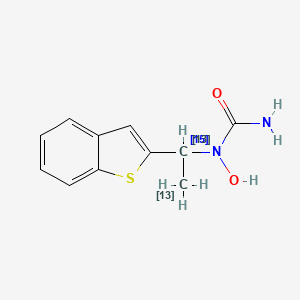

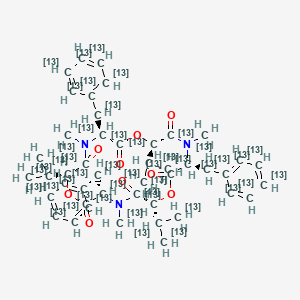
![(2R,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12386824.png)
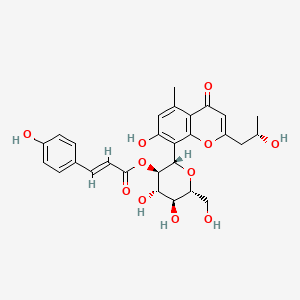
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
